molecular formula C2HB B3344055 bromoethyne CAS No. 593-61-3

bromoethyne

Cat. No.: B3344055
CAS No.: 593-61-3
M. Wt: 104.93 g/mol
InChI Key: RUEKPBLTWGFBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethyne can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with bromine. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective formation of this compound. Another method involves the dehydrobromination of 1,2-dibromoethane using a strong base such as potassium hydroxide (KOH) in an alcoholic medium .

Industrial Production Methods

Industrial production of this compound is less common due to its limited demand and the hazardous nature of the compound. when produced, it is typically synthesized in specialized facilities equipped to handle reactive and potentially dangerous chemicals. The production process involves stringent safety measures to prevent accidental release and exposure.

Chemical Reactions Analysis

Types of Reactions

Bromoethyne undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The carbon-carbon triple bond in this compound can undergo addition reactions with various reagents, such as hydrogen halides, to form substituted alkenes.

    Polymerization: this compound can polymerize under certain conditions to form polybromoacetylene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic media.

    Addition Reactions: Hydrogen bromide (HBr) and other hydrogen halides are commonly used in addition reactions with this compound.

    Polymerization: Catalysts such as transition metal complexes can be used to initiate the polymerization of this compound.

Major Products Formed

    Substitution Reactions: Products include various substituted acetylenes depending on the nucleophile used.

    Addition Reactions: Products include bromoalkenes and dibromoalkanes.

Scientific Research Applications

Bromoethyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: this compound derivatives are studied for their potential biological activity and as probes in biochemical research.

    Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives, including their use as anticancer agents.

    Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bromoethyne involves its reactivity with various nucleophiles and electrophiles. The carbon-carbon triple bond and the bromine atom make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the triple bond is converted to a double bond or single bond with the addition of reagents .

Comparison with Similar Compounds

Similar Compounds

    Bromoethane (C₂H₅Br): A halogenated alkane with a single carbon-carbon bond.

    Bromomethane (CH₃Br): A simpler halogenated methane with a single carbon-bromine bond.

    Bromopropane (C₃H₇Br): A halogenated propane with a single carbon-carbon bond.

Uniqueness of Bromoethyne

This compound is unique due to the presence of both a bromine atom and a carbon-carbon triple bond. This combination imparts distinct reactivity and properties compared to other halogenated compounds. The triple bond allows for a variety of addition reactions, while the bromine atom facilitates substitution reactions, making this compound a versatile compound in organic synthesis .

Properties

IUPAC Name

bromoethyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr/c1-2-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKPBLTWGFBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208032
Record name Acetylene, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-61-3
Record name Ethyne, bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylene, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylene, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bromoethyne
Reactant of Route 2
Reactant of Route 2
bromoethyne
Reactant of Route 3
bromoethyne
Reactant of Route 4
Reactant of Route 4
bromoethyne
Reactant of Route 5
bromoethyne
Reactant of Route 6
bromoethyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.